molecular formula C₁₉H₂₃N₅O₉ B1150882 Tri-O-acetyl-8-(allyloxy)guanosine

Tri-O-acetyl-8-(allyloxy)guanosine

Cat. No.: B1150882
M. Wt: 465.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-O-acetyl-8-(allyloxy)guanosine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetoxy, amino, and oxo groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-O-acetyl-8-(allyloxy)guanosine typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the purinyl group. The acetoxy groups are then added through acetylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tri-O-acetyl-8-(allyloxy)guanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Tri-O-acetyl-8-(allyloxy)guanosine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Tri-O-acetyl-8-(allyloxy)guanosine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C₁₉H₂₃N₅O₉

Molecular Weight

465.41

Synonyms

Tri-O-acetyl-8-(2-propenyloxy)guanosine; 

Origin of Product

United States

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